3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3-Acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1448058-30-7) is a synthetic benzenesulfonamide derivative with molecular formula C₁₈H₁₇NO₄S₂ and molecular weight 375.5 g/mol. The compound features a 3-acetyl-substituted benzene ring linked via a sulfonamide bridge to two heterocyclic methyl groups: furan-3-ylmethyl and thiophen-2-ylmethyl.

Molecular Formula C18H17NO4S2
Molecular Weight 375.46
CAS No. 1448058-30-7
Cat. No. B2815998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
CAS1448058-30-7
Molecular FormulaC18H17NO4S2
Molecular Weight375.46
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
InChIInChI=1S/C18H17NO4S2/c1-14(20)16-4-2-6-18(10-16)25(21,22)19(11-15-7-8-23-13-15)12-17-5-3-9-24-17/h2-10,13H,11-12H2,1H3
InChIKeyOKSFDYVTTPHFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1448058-30-7): Procurement-Relevant Structural Profile


3-Acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1448058-30-7) is a synthetic benzenesulfonamide derivative with molecular formula C₁₈H₁₇NO₄S₂ and molecular weight 375.5 g/mol . The compound features a 3-acetyl-substituted benzene ring linked via a sulfonamide bridge to two heterocyclic methyl groups: furan-3-ylmethyl and thiophen-2-ylmethyl. It belongs to a broader class of heteroaromatic benzenesulfonamides that have demonstrated nanomolar-level inhibitory activity against targets including human carbonic anhydrase II [1] and the influenza A M2 proton channel [2]. The compound is offered as a research chemical and building block for organic synthesis; no dedicated primary pharmacological study of this exact molecule has been identified in the peer-reviewed literature as of the search date.

Why In-Class Benzenesulfonamide Analogs Cannot Substitute for CAS 1448058-30-7 in Research Procurement


Benzenesulfonamide derivatives bearing furan and thiophene substituents exhibit profound structure-activity divergence driven by three variables: (i) the nature and position of the benzene ring substituent, (ii) the heterocyclic ring attachment mode (methyl vs. ethyl linker), and (iii) the specific heterocyclic regioisomers employed. Systematic SAR studies on related series have demonstrated that seemingly minor modifications—such as replacing a 3-acetyl group with a 3-trifluoromethyl or a 2-bromo substituent, or interchanging furan-2-ylmethyl with furan-3-ylmethyl—can shift biological potency by orders of magnitude across targets including carbonic anhydrase isoforms and viral proton channels [1][2]. The 3-acetyl group on the target compound provides a unique hydrogen-bond acceptor profile and metabolic lability point absent in the non-acetylated analog (CAS 1428357-82-7) or the trifluoromethyl variant (CAS 1428364-79-7). These structural distinctions create non-interchangeable binding and reactivity profiles, making direct analog substitution scientifically invalid without experimental validation.

Quantitative Differentiation Evidence for 3-Acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide vs. Closest Analogs


3-Acetyl Substitution vs. Non-Acetylated Analog: Molecular Weight and Hydrogen-Bond Acceptor Capacity Differentiation

The target compound bears a 3-acetyl substituent (COCH₃) on the benzene ring, whereas the closest commercially listed analog, N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1428357-82-7), carries no benzene substituent . The acetyl group adds a hydrogen-bond acceptor (carbonyl oxygen), increases the topological polar surface area, and provides a site for metabolic or chemical transformation (e.g., reduction, hydrazone formation) that the unsubstituted analog lacks. This structural difference is critical because SAR studies on benzenesulfonamide series have demonstrated that benzene ring substitution can modulate target-binding affinity by over 100-fold [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Methylene vs. Ethylene Spacer: Conformational Restriction Differentiates Target from Ethyl-Linker Analog

The target compound connects the sulfonamide nitrogen to the thiophene moiety via a single methylene (–CH₂–) linker, whereas the closely related analog 3-acetyl-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 1448035-74-2) employs an ethylene (–CH₂CH₂–) spacer . This one-carbon difference introduces an additional rotatable bond (+1) and alters the conformational ensemble accessible to the thiophene ring. In benzenesulfonamide SAR studies, linker length has been shown to significantly impact target engagement; for example, variation in alkyl spacer length between heterocycle and sulfonamide core altered H5N1 inhibitory EC₅₀ values by >10-fold within the same series [1].

Conformational Analysis Linker Optimization Drug Design

3-Acetyl vs. 3-Trifluoromethyl vs. 2-Bromo Benzene Substitution: Electronic and Steric Differentiation Across Three Analogs

Three commercially listed benzenesulfonamide analogs share the identical furan-3-ylmethyl/thiophen-2-ylmethyl substitution pattern but differ solely at the benzene ring: the target compound carries a 3-acetyl group (MW 375.5), comparator A carries a 3-trifluoromethyl group (CAS 1428364-79-7, MW 403.4), and comparator B carries a 2-bromo substituent (CAS 1797601-44-5, MW 412.3) . These substituents differ fundamentally in electronic character (acetyl: electron-withdrawing, H-bond acceptor; CF₃: strongly electron-withdrawing, lipophilic; Br: electron-withdrawing via induction, halogen-bond donor) and steric bulk. Literature on benzenesulfonamide SAR demonstrates that para vs. meta substitution and electronic nature of the substituent can modulate carbonic anhydrase II inhibitory Kᵢ values across a >1,000-fold range (from ~0.3 nM to >10,000 nM) [1][2].

Electronic Effects Halogen Bonding Bioisosterism

Class-Level Evidence: Heteroaromatic Benzenesulfonamides Achieve Sub-Micromolar Antiviral Potency via M2 Proton Channel Inhibition

A systematic SAR study of heteroaromatic-based benzenesulfonamide derivatives—structurally related to the target compound via shared benzenesulfonamide core and thiophene/furan heterocyclic motifs—identified compound 11k with EC₅₀ = 0.47 μM against H5N1 influenza A virus and a selectivity index of 119.9, comparable to the reference drug amantadine [1]. The study demonstrated that both the sulfonamide moiety and the 2,5-dimethyl-substituted thiophene core were critical for anti-influenza activity [1]. The target compound's furan-3-ylmethyl and thiophen-2-ylmethyl substituents position it within this pharmacophore space, though its specific activity has not been experimentally determined.

Antiviral Research Influenza A Virus M2 Proton Channel

Class-Level Evidence: Thiophene-Benzenesulfonamide Derivatives Exhibit Potent Anti-Tuberculosis Activity with Sub-μg/mL MIC Values

A series of thiophene-benzenesulfonamide derivatives was designed and evaluated against drug-susceptible and drug-resistant Mycobacterium tuberculosis. The optimized compound 17b displayed a minimum inhibitory concentration (MIC) of 0.023 μg/mL, good intracellular antimycobacterial activity (1.29 log₁₀ CFU reduction in macrophages), favorable hepatocyte stability, low cytotoxicity, and modest in vivo efficacy in an acute mouse TB model [1]. Molecular docking confirmed engagement of the DprE1 target. The target compound incorporates both thiophene and benzenesulfonamide motifs present in this validated antitubercular series.

Antitubercular Agents DprE1 Inhibition Multidrug-Resistant Tuberculosis

Recommended Research Application Scenarios for 3-Acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide (CAS 1448058-30-7)


Antiviral Lead Discovery: M2 Proton Channel Inhibitor Screening Against Influenza A Strains

Based on class-level evidence that heteroaromatic benzenesulfonamides achieve sub-micromolar EC₅₀ values (0.47 μM for lead compound 11k) against H5N1 influenza A virus via M2 proton channel inhibition [1], this compound is a structurally appropriate candidate for antiviral screening cascades. The furan-3-yl and thiophen-2-yl heterocyclic arrangement mirrors the pharmacophoric features required for M2 channel engagement. Users should prioritize this compound when exploring novel M2 inhibitors with potentially differentiated resistance profiles relative to adamantane-based drugs.

Antitubercular SAR Exploration: DprE1-Targeted Benzenesulfonamide Optimization

Thiophene-benzenesulfonamide derivatives have yielded compounds with MIC values as low as 0.023 μg/mL against drug-resistant M. tuberculosis and demonstrated intracellular and in vivo efficacy [2]. The target compound's 3-acetyl-benzenesulfonamide core with furan/thiophene N-substitution represents an unexplored vector within this SAR landscape. Procurement is warranted for medicinal chemistry teams conducting DprE1 inhibitor lead optimization programs where diversification of the heterocyclic substitution pattern is a strategic goal.

Chemical Biology Tool Compound: Acetyl-Directed Bioconjugation and Probe Development

The 3-acetyl group on the benzene ring provides a chemically tractable handle for hydrazone/oxime formation, reductive amination, or α-halogenation followed by nucleophilic displacement [1]. This distinguishes the compound from its non-acetylated analog (CAS 1428357-82-7) and trifluoromethyl analog (CAS 1428364-79-7), neither of which offers this derivatization capability. Researchers developing affinity probes, fluorescent conjugates, or PROTAC-like molecules where a reversible covalent attachment point is needed should favor this compound over substitution-inert analogs.

Carbonic Anhydrase Inhibitor Screening: Isoform Selectivity Profiling

Furan- and thiophene-containing sulfonamides have demonstrated nanomolar-level inhibition of human carbonic anhydrase II (reported Kᵢ values as low as 7.4 nM for thieno[2,3-b]furan-2-sulfonamides) [3][4]. The target compound combines a benzenesulfonamide zinc-binding group with dual heterocyclic N-substituents—a motif known to influence CA isoform selectivity. Procurement is justified for groups conducting isoform-selectivity profiling (CA I, II, IV, IX, XII) where the furan-3-yl/thiophen-2-yl substitution pattern may confer selectivity advantages over simpler aryl sulfonamides.

Quote Request

Request a Quote for 3-acetyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.